4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thiopyrano-pyrimidines. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring. It has a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring . Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit . These reactions often require specific catalysts and conditions, such as the use of strong acids or bases and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .
Scientific Research Applications
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar thiopyrimidine structure and exhibit diverse biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are known for their inhibitory activity against specific enzymes, such as PARP-1.
Uniqueness
4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol |
InChI |
InChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9) |
InChI Key |
FKOJJCUOPAKUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N=CN2)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.